

TMI-1: Compound Profile and Key Applications

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Compound Focus: TMI-1

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TMI-1, or (3S)-4-[[4-(2-Butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide, is an orally bioavailable dual inhibitor of ADAM17 (TACE) and Matrix Metalloproteinases (MMPs) [1]. Initially developed for inflammatory conditions like rheumatoid arthritis, it has been repositioned as a promising anti-cancer agent and a protector against chemotherapy side effects [2] [3].

Its two primary researched applications are:

- **Oncology Therapeutics:** Demonstrates selective cytotoxicity against a broad range of tumor cells and cancer stem cells, with efficacy in triple-negative and ERBB2-overexpressing breast cancers, both in vitro and in vivo [2] [4].
- **Neuroprotection:** Protects dorsal root ganglion (DRG) neurons from paclitaxel-induced neurotoxicity in vitro, suggesting potential for preventing Chemotherapy-Induced Peripheral Neuropathy (CIPN) [3] [5].

Quantitative Data Summary for TMI-1

The tables below summarize key quantitative data from recent studies.

Table 1: Anti-Cancer Cytotoxicity Profile of TMI-1

Assay/Model	Result / Value	Notes / Range
In Vitro Cytotoxicity (ED ₅₀)	Effective in 34/40 tumor cell lines [2]	ED ₅₀ : 0.6 µM to 12.5 µM [2]
Selectivity	Selective for tumor cells & cancer stem cells [2]	Non-malignant cells resistant even at high concentrations [2]
In Vivo Efficacy (Mouse Model)	100 mg/kg/day [2]	Inhibited mammary gland tumor occurrence & development [2]
MMP-13 Inhibition (IC ₅₀)	3 nM [1]	-
ADAM17 (TACE) Inhibition (IC ₅₀)	8.4 nM [1]	-

Table 2: Neuroprotective Efficacy of TMI-1 In Vitro

Parameter	Experimental Finding	Concentration Used
Cell Model	Immortalized rat DRG neuronal cells (50B11) [3]	-
Protection vs. Paclitaxel (PAC)	Partially reversed PAC-induced neurite retraction [3]	TMI-1: 0.1, 1, 10 nM; PAC: 1, 10, 100 ng/ml [3]
TRPV1 Expression	Reversed PAC-induced upregulation of TRPV1 [3]	Same as above
Inflammatory Cytokines	Decreased levels of TNF-α, IL-1β, and IL-6 [3]	Same as above

Detailed Experimental Protocols

Here are standardized protocols for key experiments involving **TMI-1**.

Protocol 1: Evaluating Anti-Cancer Efficacy In Vitro

This protocol is adapted from studies on breast tumor cell lines [2].

- **Cell Culture:** Culture luminal, basal, and ERBB2-overexpressing breast tumor cell lines in recommended media. Include non-malignant cell lines as controls.
- **Compound Preparation:** Prepare a 10 mM stock solution of **TMI-1** in DMSO. Further dilute in cell culture medium to a working concentration range (e.g., 0.1 μ M to 20 μ M). Ensure the final DMSO concentration is $\leq 0.1\%$ (v/v).
- **Treatment and Incubation:** Seed cells in 96-well plates. After 24 hours, treat with **TMI-1** or vehicle control (0.1% DMSO). Incubate for 24-72 hours.
- **Cell Viability Assay (ED₅₀ Determination):**
 - Use a cell viability assay kit (e.g., EZ-CYTOX).
 - Add reagent to each well and incubate for 1-4 hours.
 - Measure absorbance at 450 nm. Calculate the percentage of viable cells relative to the control.
 - Plot dose-response curves to determine the ED₅₀ values.
- **Apoptosis Assay (Mechanism of Action):**
 - After treatment with **TMI-1**, stain cells with Annexin V and 7-AAD.
 - Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) cells.
 - To confirm caspase dependence, pre-treat cells for one hour with a pan-caspase inhibitor (e.g., Z-VAD-FMK, 20 μ M) before adding **TMI-1**.

Protocol 2: Assessing Protection Against Paclitaxel-Induced Neurotoxicity

This protocol is based on work in 50B11 DRG neuronal cells [3].

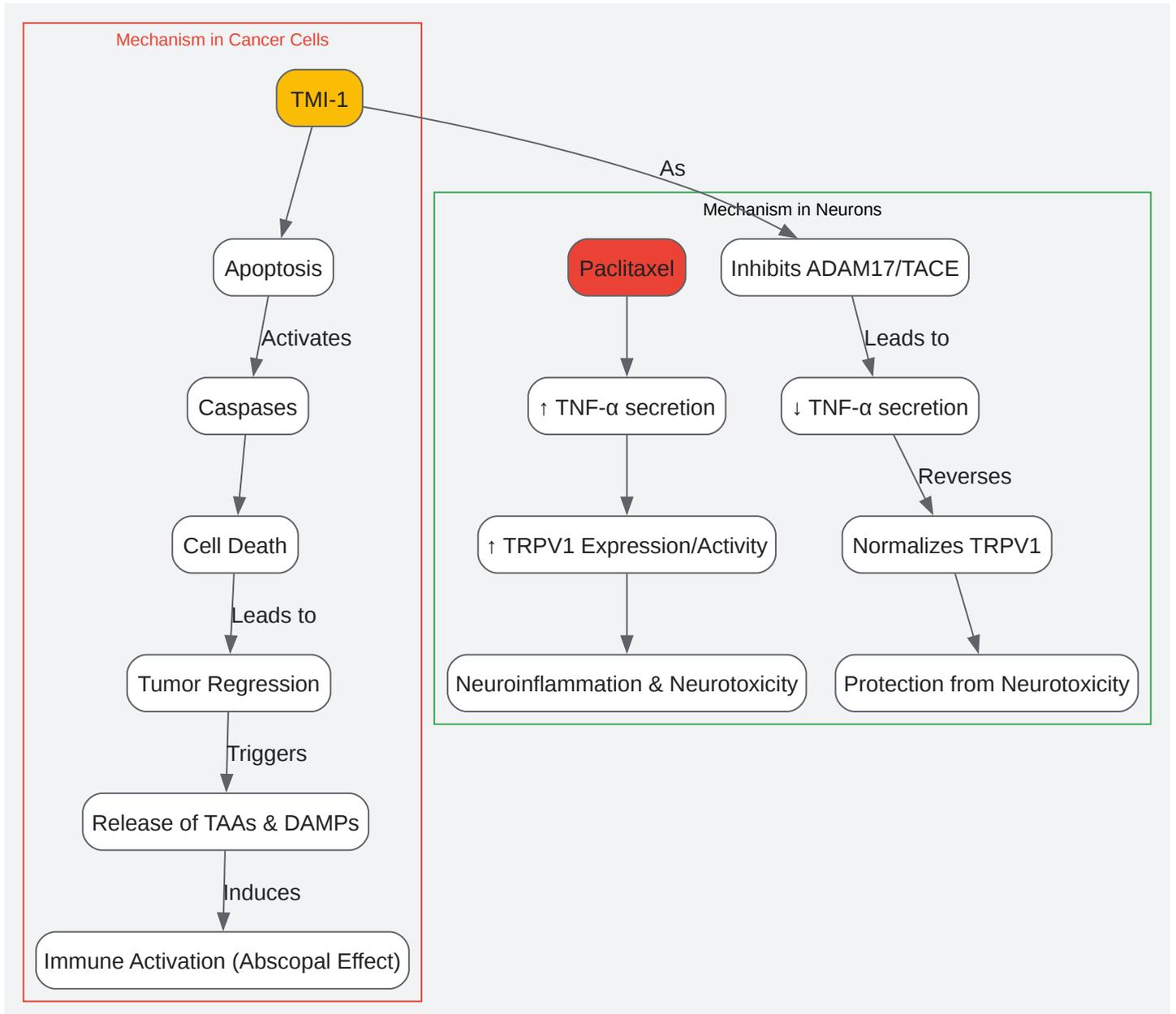
- **Cell Culture and Differentiation:**
 - Culture immortalized rat DRG neuronal 50B11 cells in neurobasal medium supplemented with 10% FBS, 2% B27, and 11 mM d-glucose.
 - To induce neuronal differentiation, treat cells with 75 μ M Forskolin (FSK) for 24 hours.
- **Drug Treatment:**
 - Prepare stock solutions: Paclitaxel (PAC) in DMSO and **TMI-1** in DMSO.
 - **Experimental Groups:** Differentiate cells into four groups:
 - **Control:** Vehicle only.
 - **PAC-only:** Treat with PAC (e.g., 10 ng/ml).
 - **PAC + TMI-1:** Co-treat with PAC (10 ng/ml) and **TMI-1** (e.g., 1 nM).

- **TMI-1-only:** Treat with **TMI-1** (1 nM) as a control for the compound itself.
- Incubate the cells for 24-48 hours.
- **Neurite Outgrowth Analysis:**
 - Image cells under a phase-contrast microscope (e.g., 100x magnification) in five random fields per well.
 - Use image analysis software (e.g., ImageJ) with a neurite tracing plugin to measure the total neurite length per neuron.
- **Protein Expression Analysis (TRPV1):**
 - Lyse treated cells in RIPA buffer with protease inhibitors.
 - Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
 - Perform Western blotting using primary antibodies against TRPV1 and a loading control (e.g., β -actin).
 - Visualize bands using an ECL substrate and quantify densitometrically.

Signaling Pathways and Workflows

The following diagrams illustrate the primary mechanisms of action of **TMI-1**.

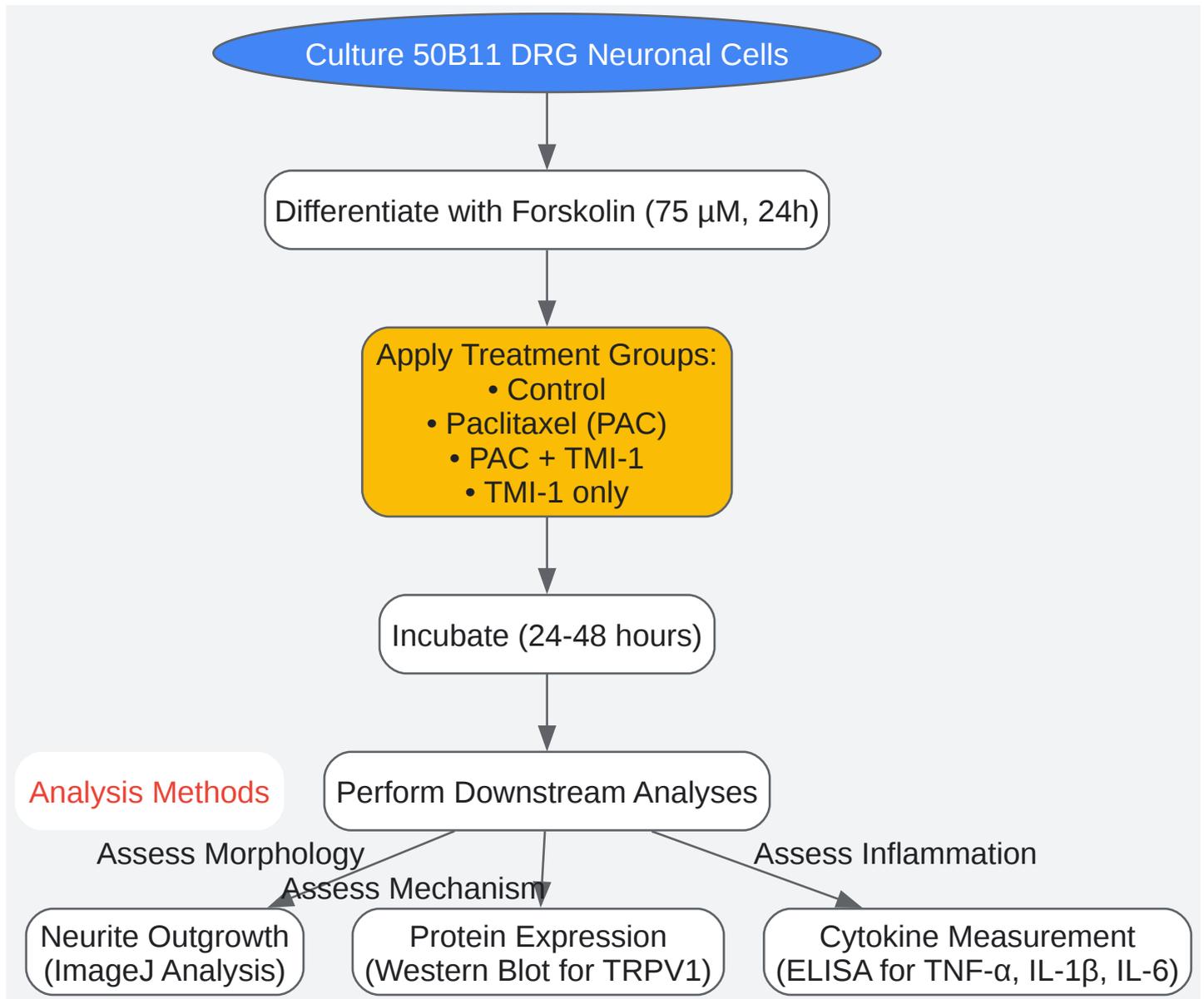
Diagram 1: **TMI-1's Dual Mechanism in Cancer and Neuroprotection**



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Diagram Title: **TMI-1's** dual mechanism triggers cancer cell death and protects neurons.

Diagram 2: Experimental Workflow for Neuroprotection Studies



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Diagram Title: Workflow for testing **TMI-1's** neuroprotective effects in DRG neurons.

Discussion and Future Directions

The experimental data positions **TMI-1** as a compelling candidate for drug repurposing. Its **tumor-selective cytotoxicity** is a significant advantage over conventional chemotherapy, potentially reducing systemic side effects [2]. The observed **synergy with standard chemotherapeutics** like docetaxel and doxorubicin suggests potential for combination regimens, possibly allowing for lower, less toxic doses of the companion drugs [2].

Furthermore, its potential to **protect against paclitaxel-induced neurotoxicity** addresses a major clinical challenge in oncology—CIPN—which often leads to dose reduction or discontinuation of life-saving chemotherapy [3] [5]. A single agent that could simultaneously combat cancer and protect the nervous system would be a breakthrough.

Future work should focus on:

- **In vivo validation** of its neuroprotective effects in animal models of CIPN.
- Elucidating the precise link between its primary target (ADAM17 inhibition) and the induction of caspase-dependent apoptosis in tumor cells.
- Exploring the scope of its **abscopal effect**—where local treatment leads to regression of untreated metastases—as seen in other physical tumor disruption methods [6], to determine if **TMI-1** can elicit a similar systemic immune response.

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